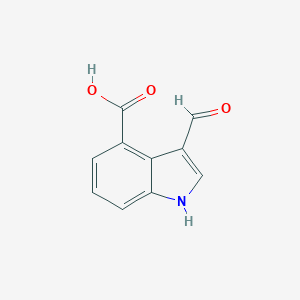

3-formyl-1H-indole-4-carboxylic acid

描述

Significance of Indole (B1671886) Scaffolds in Chemical Science and Medicinal Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Its importance is rooted in its versatile chemical reactivity and its ability to interact with a wide range of biological targets. nih.govmdpi.com In medicinal chemistry, indole derivatives are recognized for their extensive pharmacological activities, making them a focal point in drug discovery and development. nih.govmdpi.comnih.gov

The therapeutic applications of indole-based compounds are remarkably diverse, spanning treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govnih.gov For instance, the vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are well-known anticancer agents that feature an indole core and function by inhibiting tubulin polymerization. nih.govmdpi.com The indole framework serves as a versatile building block, allowing chemists to synthesize large libraries of compounds for screening against various diseases. researchgate.netbohrium.com The continued exploration of indole derivatives underscores their potential to address significant healthcare challenges, including drug-resistant cancers and pathogens. nih.govnih.gov

The following table summarizes the broad spectrum of biological activities associated with the indole scaffold:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Antidiabetic | Metabolic Disorders |

| Neuroprotective | Neurodegenerative Diseases |

| Antihypertensive | Cardiovascular Diseases |

| Antiviral | Infectious Diseases |

Rationale for Investigation of 3-Formyl-1H-indole-4-carboxylic Acid

The scientific interest in this compound stems from its unique molecular architecture, which combines three key chemical features on a single indole scaffold: a reactive formyl group at the C3 position, a carboxylic acid group at the C4 position, and the inherent properties of the indole nucleus itself. This trifunctional arrangement makes it a valuable intermediate and building block in organic synthesis. biosynth.com

The primary rationale for its investigation is its utility in the synthesis of more complex heterocyclic compounds. biosynth.com For example, it is a known precursor in the preparation of 4-cyanoindole. biosynth.com The formyl group (an aldehyde) is highly versatile, readily participating in reactions such as nucleophilic additions, condensations (e.g., to form Schiff bases), oxidations, and reductions. researchgate.net Simultaneously, the carboxylic acid group provides a handle for forming amides, esters, or for engaging in other coupling reactions.

This dual reactivity allows for the regioselective elaboration of the molecule in multiple directions, providing a strategic advantage in the construction of complex target molecules with potential pharmacological applications. The specific substitution pattern—with functional groups on both the pyrrole (C3) and benzene (C4) rings—offers a framework for creating derivatives with precise three-dimensional structures designed to interact with specific biological targets.

Historical Context of Indole Formylation and Carboxylic Acid Functionalization

The chemical modification of the indole ring has been a subject of intense study for over a century. nih.gov The introduction of formyl and carboxylic acid groups, in particular, represents fundamental transformations in indole chemistry.

Indole Formylation: The formylation of indoles, especially at the electron-rich C3 position, is a classic reaction in heterocyclic chemistry. One of the most historically significant methods is the Vilsmeier-Haack reaction , which utilizes a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). This method has long been the standard for producing 3-formylindoles. Other classical methods include the Riemer-Tiemann, Rieche, and Duff reactions. researchgate.net Over the years, research has focused on developing milder and more selective formylation techniques to accommodate a wider range of functional groups on the indole ring. acs.orgorganic-chemistry.org

Carboxylic Acid Functionalization: The introduction of a carboxylic acid group onto the indole nucleus can be achieved through various synthetic strategies. Historically, methods often involved the cyclization of appropriately substituted precursors, such as in the Fischer indole synthesis , to construct the indole ring with the carboxylic acid already in place. ontosight.airesearchgate.net For instance, indole-4-carboxylic acid itself can be synthesized through modifications of the Fischer indole synthesis. ontosight.ai Direct carboxylation of the indole ring has been a more challenging endeavor, often requiring harsh conditions. Modern synthetic methods have provided more direct routes to functionalize pre-formed indole scaffolds with carboxylic acid groups or their precursors.

The synthesis of a molecule like this compound builds upon this rich history, requiring a synthetic strategy that can selectively introduce two different carbon-based functional groups onto specific positions of the indole ring, a testament to the advancement of synthetic organic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-formyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-6-4-11-8-3-1-2-7(9(6)8)10(13)14/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLURRHBQBOQINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619762 | |

| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-46-7 | |

| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Formyl 1h Indole 4 Carboxylic Acid and Its Derivatives

Direct Formylation Approaches at the C3 Position of Indole-4-carboxylic Acid Precursors

Direct formylation methods are the most straightforward routes to introduce a formyl group onto the indole (B1671886) nucleus. The high electron density at the C3 position of the indole ring makes it susceptible to electrophilic attack.

Vilsmeier-Haack Formylation Strategies for Indole-4-carboxylates

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction involves the use of a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich C3 position of the indole ring. youtube.com Subsequent hydrolysis of the intermediate iminium salt yields the desired 3-formylindole. wikipedia.orgyoutube.com

For the synthesis of 3-formyl-1H-indole-4-carboxylic acid, the starting material is typically an ester of indole-4-carboxylic acid, such as methyl 3-formyl-1H-indole-4-carboxylate. The ester group serves to protect the carboxylic acid functionality, which might otherwise interfere with the Vilsmeier-Haack reagent. The reaction of methyl indole-4-carboxylate with the Vilsmeier reagent leads to the regioselective introduction of the formyl group at the C3 position. A final hydrolysis step then converts the ester back to the carboxylic acid.

Table 1: Vilsmeier-Haack Formylation of Indole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Indole | DMF, POCl₃ | 1H-Indole-3-carboxaldehyde | youtube.com |

| Ethyl indole-2-carboxylate | DMF, POCl₃ | Ethyl 3-formyl-1H-indole-2-carboxylate | znaturforsch.com |

| N-Benzyl-1,2,3,4-tetrahydrocarbazole | DMF, POCl₃ | 9-Benzyl-1,4-dimethylcarbazole-3-carbaldehyde | rsc.org |

Regioselective Formylation of Indole Carboxylic Acids

Achieving regioselectivity in the formylation of indole carboxylic acids is crucial. The inherent electronic properties of the indole ring strongly direct electrophilic substitution to the C3 position. chim.it However, the presence and position of the carboxylic acid group can influence the reactivity and, in some cases, lead to mixtures of products if not properly controlled.

Alternative formylation methods that offer high C3-selectivity have also been explored. For instance, iron-catalyzed C3-formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) has been reported as a greener alternative to the traditional Vilsmeier-Haack reaction. organic-chemistry.orgresearchgate.net This method avoids the use of hazardous reagents like POCl₃. Another approach involves the electrochemical decarboxylation of glyoxylic acid in the presence of an amine catalyst to generate the formylating agent. acs.org

Palladium-Catalyzed Synthesis and Functionalization Protocols

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations, including the functionalization of indole rings. beilstein-journals.org These methods offer alternative routes to 3-formylindole derivatives and allow for the introduction of various other functional groups.

Annulation Processes for 3-Formylindole Derivatives

Palladium-catalyzed annulation reactions provide a versatile method for the construction of the indole ring system itself, with the potential to incorporate a 3-formyl group or a precursor. nih.govnih.gov These reactions often involve the coupling of an ortho-haloaniline with an aldehyde or another suitable coupling partner. nih.gov By carefully choosing the starting materials, it is possible to synthesize highly functionalized indoles, including those with substituents that can be readily converted to a formyl group. For example, a palladium-catalyzed three-component annulation reaction involving multiple C-H activations has been developed for the synthesis of complex fused-ring systems. rsc.org

C-H Activation and Functionalization of Indole-Carboxylic Acids

Direct C-H activation has become a prominent strategy for the functionalization of unreactive C-H bonds. researchgate.netnih.gov In the context of indole-carboxylic acids, palladium-catalyzed C-H activation can be used to introduce various substituents at different positions of the indole nucleus. nih.govacs.org While direct C3-formylation via C-H activation is less common, this strategy is often employed for functionalization at other positions, such as C2, C4, or C7. nih.govnih.gov The regioselectivity of these reactions is typically controlled by the use of a directing group, which coordinates to the palladium catalyst and positions it in proximity to the target C-H bond. chim.itnih.gov For instance, a carboxylic acid group can sometimes act as a directing group to facilitate C2-functionalization. nih.gov

Table 2: Palladium-Catalyzed C-H Functionalization of Indoles

| Indole Substrate | Reaction Type | Position Functionalized | Catalyst System | Reference |

|---|---|---|---|---|

| Free (NH) indoles with C3-carbonyl directing groups | C-H Arylation | C4 | Pd(II) | nih.gov |

| N-Alkyl protected indoles | C2-Arylation | C2 | Pd-catalyst with AgOAc | chim.it |

| Tryptophan derivatives with N-TIPS and TfNH directing groups | C4-Alkenylation | C4 | Pd-catalyst | chim.it |

Decarboxylative Coupling Reactions Involving Indole Carboxylic Acids

Decarboxylative coupling reactions offer a unique approach to C-C bond formation, where a carboxylic acid group is used as a leaving group. organic-chemistry.orgacs.orgresearchgate.net These reactions are often catalyzed by transition metals like palladium or copper. organic-chemistry.orgrsc.org In the context of indole carboxylic acids, this methodology can be used to introduce various substituents at the position previously occupied by the carboxyl group. For example, palladium-catalyzed decarboxylative cross-coupling of indole-2-carboxylic acids can lead to the formation of indolocarbolines or triindoles. rsc.org While not a direct method for synthesizing this compound, decarboxylative coupling can be a powerful tool for the synthesis of other functionalized indole derivatives. For instance, a palladium-catalyzed decarboxylative coupling of free (N-H) indoles with α-oxocarboxylic acids has been developed for the synthesis of 3-acylindoles. rhhz.net

Cobalt-Catalyzed Reductive C-H Alkylation with Carboxylic Acids

A novel and efficient method for the functionalization of indoles is the direct C-H alkylation using a non-precious metal catalyst. nih.govrsc.org A system utilizing a cobalt catalyst, specifically [Co(acac)3/Triphos/Al(OTf)3], has been shown to effectively catalyze the reductive alkylation of various indoles with a wide array of carboxylic acids, using molecular hydrogen as the reductant. nih.govresearchgate.net This protocol represents the first direct C-H alkylation of indoles using carboxylic acids. nih.govrsc.org

The process is believed to proceed via the in-situ formation of an aldehyde from the hydrogenation of the carboxylic acid, which then participates in the alkylation of the indole ring. rsc.orgresearchgate.net This method is particularly effective for the C3 alkylation of substituted indole derivatives. nih.govresearchgate.net While direct application to this compound is not explicitly detailed, the methodology's tolerance for various functional groups suggests its potential for creating derivatives from related indole precursors. The reaction conditions can also be fine-tuned to achieve selective C3 alkenylation of certain indole derivatives. rsc.org

Table 1: Optimization of Cobalt-Catalyzed Reductive C-H Alkylation of 2-methyl-1H-indole with Acetic Acid nih.gov

| Entry | Co Precatalyst (mol%) | Ligand (mol%) | Additive (mol%) | H₂ Pressure (bar) | Temperature (°C) | Yield of 3a (%) |

| 1 | Co(acac)₃ (4) | Triphos (8) | Sc(OTf)₃ (10) | 60 | 160 | 42 |

| 2 | Co(acac)₃ (4) | Triphos (8) | Y(OTf)₃ (10) | 60 | 160 | 52 |

| 3 | Co(acac)₃ (4) | Triphos (8) | Al(OTf)₃ (10) | 60 | 160 | 60 |

| 4 | Co(acac)₃ (4) | Triphos (8) | Al(OTf)₃ (10) | 30 | 160 | 70 |

| 5 | Co(acac)₃ (2) | Triphos (4) | Al(OTf)₃ (5) | 30 | 160 | 65 |

Reaction conditions: 2-methyl-1H-indole (0.5 mmol), acetic acid (1.75 eq.), Co precatalyst, Triphos ligand, additive, THF (2 mL) for 20 h. Yields determined by GC.

Click Chemistry Approaches for Derivatization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for the derivatization of complex molecules. While specific examples detailing the application of click chemistry directly to this compound are not prevalent in the reviewed literature, the principles can be applied. This would involve synthesizing an azide (B81097) or alkyne derivative of the indole. For instance, the carboxylic acid handle could be converted to an alcohol, which can then be transformed into an azide or ether-linked to an alkyne. Alternatively, functionalization at the indole nitrogen could introduce one of the click handles. These modified indoles would then be ready to react with complementary click partners to generate a library of triazole-containing derivatives.

Multi-Step Synthesis from Precursor Indole Systems

Classic organic synthesis provides several reliable, albeit multi-step, routes to access the 3-formyl-indole scaffold.

Transformation of Sulfomethyl Groups to Formyl Functionality

A versatile method for introducing a formyl group at various positions on the indole ring involves using the sulfomethyl group (CH₂SO₃H) as a masked formyl group. researchgate.net This strategy has been successfully employed to prepare 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from the corresponding 2-ethoxycarbonyl-1H-indole-methanesulfonic acids. researchgate.net The transformation is a three-step process:

Chlorination : The sulfomethyl group is converted to a chloromethyl group via the elimination of SO₂.

Hydrolysis : The resulting chloromethyl indole is hydrolyzed to the hydroxymethyl analogue.

Oxidation : The hydroxymethyl group is then oxidized, for example using activated manganese dioxide, to yield the desired formyl-indole. researchgate.net

This sequence provides a reliable pathway to formyl-indoles without the need for protecting the indole nitrogen. researchgate.net

Oxidation of Gramine (B1672134) Methiodides

The oxidation of gramine methiodides presents another route to 3-formyl indoles. Gramine, or 3-((dimethylamino)methyl)-1H-indole, is readily prepared from indole, formaldehyde, and dimethylamine (B145610) via the Mannich reaction. Conversion of gramine to its quaternary ammonium (B1175870) salt, gramine methiodide, followed by oxidation can yield the 3-carboxaldehyde. An unusual oxidation method using sodium nitrite (B80452) in N,N-dimethylformamide (DMF) has been reported to produce 1H-indole-3-carboxaldehyde in 68% yield from the corresponding gramine methiodide. ekb.eg

Oxidative Decarboxylation of Indole-3-acetic Acid Analogues

Indole-3-acetic acid (IAA) and its analogues can serve as precursors to 1H-indole-3-carboxaldehyde through oxidative decarboxylation. ekb.eg This biotransformation is known to occur enzymatically in plants. ekb.eg In the laboratory, this transformation can be achieved using chemical oxidants. For example, the reaction of indole-3-acetic acid with sodium periodate, catalyzed by manganese(III)-salophen complexes or other manganese porphyrin catalysts, can produce the corresponding aldehyde in good yield. ekb.egresearchgate.net

Synthesis of Esters and Other Key Intermediates

The synthesis of esters of this compound is a common and crucial step for further derivatization or for modulating the compound's properties. Standard esterification procedures, such as reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol, are applicable. For instance, methyl 3-formyl-1H-indole-4-carboxylate is a known derivative. nih.gov

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of indole-3-carboxaldehydes and their derivatives. nih.govscirp.org This reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can introduce a formyl group at the C3 position of an activated indole ring. scirp.orgznaturforsch.com This method is widely used to prepare key intermediates which can then be further elaborated. For example, Vilsmeier-Haack formylation of ethyl-4,6-dichloro-1H-indole-2-carboxylate is a key step in the synthesis of more complex indole derivatives. nih.gov

Chemical Transformations and Derivatization of 3 Formyl 1h Indole 4 Carboxylic Acid

Reactivity of the 3-Formyl Moiety

The aldehyde group at the C-3 position of the indole (B1671886) ring is a key site for chemical modification. Its electrophilic carbon atom readily participates in reactions with various nucleophiles, leading to carbon-carbon and carbon-heteroatom bond formation.

Condensation Reactions

The 3-formyl group readily undergoes condensation reactions, particularly with compounds containing an active methylene (B1212753) group, in what is known as the Knoevenagel condensation. This reaction involves a nucleophilic addition to the aldehyde followed by a dehydration step, typically catalyzed by a weak base. The result is the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product.

This reactivity is well-documented for structurally similar indole-3-carboxaldehydes, which are condensed with various active methylene compounds. znaturforsch.com For example, reactions with 2-thiohydantoin (B1682308), rhodanine, or thiobarbituric acid derivatives lead to the formation of aplysinopsin and β-carboline thiohydantoin analogues. znaturforsch.com These transformations highlight the utility of the 3-formyl group in constructing complex heterocyclic structures.

| Reactant (Active Methylene Compound) | General Product Structure | Reaction Type |

|---|---|---|

| Malononitrile | 2-((1H-indol-3-yl)methylene)malononitrile derivative | Knoevenagel Condensation |

| Thiobarbituric acid | 5-((1H-indol-3-yl)methylene)pyrimidine-2,4,6-trione derivative | Knoevenagel Condensation |

| Rhodanine derivatives | 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione derivative | Knoevenagel Condensation |

Oxidation to Carboxylic Acid

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. In the case of 3-formyl-1H-indole-4-carboxylic acid, this transformation yields 1H-indole-3,4-dicarboxylic acid. This reaction is a standard organic transformation, and various oxidizing agents can be employed. The oxidation of the closely related indole-3-carbaldehyde to indole-3-carboxylic acid is a known process. wikipedia.orgresearchgate.netnih.govnih.gov The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or degradation of the indole ring.

| Starting Material | Product | Transformation |

|---|---|---|

| This compound | 1H-Indole-3,4-dicarboxylic acid | Oxidation |

Wittig and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. These reactions involve the treatment of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE).

The HWE reaction is particularly useful as it often provides excellent stereoselectivity, predominantly forming the (E)-alkene. nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a dialkyl phosphate (B84403) salt, which is easily removed by aqueous workup. wikipedia.org This methodology has been successfully applied to other 3-formylindole derivatives to synthesize α,β-unsaturated esters and other alkene-containing products. nih.gov

| Reaction Type | Reagent | General Product |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | 3-(alkenyl)-1H-indole-4-carboxylic acid |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) | 3-(alkenyl)-1H-indole-4-carboxylic acid (typically E-isomer) |

Reactivity of the 4-Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position offers a secondary site for derivatization, primarily through reactions involving the acidic proton and the electrophilic carbonyl carbon.

Esterification Reactions

The carboxylic acid group can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst. This classic transformation, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.comlibretexts.orgathabascau.ca To drive the reaction toward the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. libretexts.org

The synthesis of esters, such as methyl 3-formyl-1H-indole-4-carboxylate and the corresponding ethyl ester, demonstrates the utility of this reaction. These ester derivatives can exhibit different solubility properties and may be preferred for subsequent synthetic steps or biological screening.

| Alcohol | Catalyst | Product | Reaction Type |

|---|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) | Methyl 3-formyl-1H-indole-4-carboxylate | Fischer Esterification |

| Ethanol (CH₃CH₂OH) | Acid (e.g., H₂SO₄) | Ethyl 3-formyl-1H-indole-4-carboxylate | Fischer Esterification |

Amidation and Related Peptide Coupling

The carboxylic acid moiety at the C4 position of this compound is readily converted to amides through various coupling methods common in peptide synthesis. uantwerpen.bemdpi.com This transformation involves the activation of the carboxyl group to facilitate nucleophilic attack by a primary or secondary amine. bachem.comlibretexts.org The reaction is typically mediated by a coupling reagent to form a highly reactive intermediate, which then reacts with the amine to form the amide bond. sigmaaldrich.com

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like HBTU and HATU. sigmaaldrich.comgoogle.com The choice of reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. bachem.com The presence of the formyl group requires that reaction conditions are sufficiently mild to avoid its participation in side reactions.

Table 1: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Example Reagents | Activating Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Formation of an O-acylisourea intermediate. google.com | Low cost, effective. Byproducts can be difficult to remove (DCU is a precipitate, EDU is water-soluble). bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Formation of an activated phosphonium ester. | High reactivity, suitable for hindered amino acids; lower risk of guanidinylation compared to uronium salts. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Formation of an activated OBt, OAt, or O-6-ClBt ester. sigmaaldrich.com | Fast reactions, high yields; HOAt-based reagents (HATU) are particularly efficient due to anchimeric assistance. sigmaaldrich.com |

This table is generated based on data from multiple sources. bachem.comsigmaaldrich.comgoogle.compeptide.com

Decarboxylation Pathways and Derivatives

The carboxylic acid group of indole carboxylic acids can be removed through decarboxylation, typically under thermal or catalytic conditions, to yield the corresponding indole derivative. researchgate.netorganic-chemistry.org For this compound, decarboxylation would yield 3-formyl-1H-indole (indole-3-carboxaldehyde).

Decarboxylation of heteroaromatic carboxylic acids can be promoted by heat, sometimes in the presence of a copper catalyst. researchgate.net Metal-free conditions have also been developed, utilizing basic conditions to facilitate the removal of CO2. researchgate.net It has been noted in studies on related indole-3-carboxylic acids that palladium-catalyzed C-H activation reactions can lead to a domino process of decarboxylation followed by functionalization at another position, such as C2. acs.orgchim.it This suggests that under certain catalytic conditions, the decarboxylation of this compound could potentially be coupled with further derivatization. For instance, a palladium-catalyzed reaction with an aryl halide might lead to 2-aryl-3-formyl-1H-indole. acs.org

Functionalization of the Indole Nucleus

Beyond derivatization of the existing substituents, the indole ring itself is a substrate for a variety of functionalization reactions, allowing for the introduction of new atoms and groups at the C2, C5, C6, and C7 positions.

Electrophilic Aromatic Substitution on Substituted Indoles

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The preferred site of attack is typically the C3 position. ic.ac.ukpearson.com However, in this compound, this position is blocked. Both the C3-formyl and C4-carboxyl groups are electron-withdrawing and deactivating towards EAS. This deactivation primarily affects the pyrrole (B145914) ring.

Consequently, electrophilic attack is directed to the benzene (B151609) portion of the indole nucleus. The combined deactivating effect of the substituents makes harsher conditions necessary compared to unsubstituted indole. pearson.com The C7 position is sterically hindered by the adjacent C4-carboxylic acid group. The C5 and C6 positions are the most likely sites for substitution. The precise location depends on the specific reaction and conditions, but substitution at C6 is often favored in similarly substituted indoles. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Additions and Substitutions

The this compound scaffold offers two primary sites for nucleophilic reactions.

Addition to the C3-Aldehyde: The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This includes organometallic reagents (e.g., Grignard, organolithium), enolates, and ylides (in Wittig-type reactions). Such reactions allow for the extension of the carbon chain at the C3 position, leading to secondary alcohols, alkenes, and other functional groups.

Substitution at the N1-Position: The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to form a nucleophilic indolide anion. This anion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) in an SN2 reaction to afford N1-substituted indoles. Base-catalyzed nucleophilic addition of the indole N-H to activated alkenes, such as vinylene carbonate, has also been demonstrated. nih.gov

Directed C-H Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group (DG) within the molecule. nih.gov In this compound, both the formyl and carboxylic acid groups can potentially act as directing groups in transition-metal-catalyzed reactions.

Studies on 3-formylindoles have shown that the formyl group can direct palladium-catalyzed C-H arylation to the C4 position. acs.org In the subject molecule, this position is already occupied. Research on indole-3-carboxylic acid has demonstrated that the carboxylic acid can serve as a traceless directing group for C2-alkenylation, where the reaction proceeds via oxidative coupling followed by decarboxylation. chim.it For this compound, the interplay between these two potential directing groups could lead to selective functionalization at other positions. For example, coordination of a metal catalyst to the carbonyl oxygen of the formyl group could direct functionalization to the C2 position, while coordination to the carboxylic acid could direct reactions to the C5 position.

Table 2: Potential Directed C-H Functionalization Pathways

| Directing Group | Catalyst System (Example) | Potential Site of Functionalization | Resulting Structure |

|---|---|---|---|

| C3-Formyl | Palladium (II) | C2 | 2-Aryl-3-formyl-1H-indole-4-carboxylic acid |

| C4-Carboxylic Acid | Palladium (II) | C5 | 5-Aryl-3-formyl-1H-indole-4-carboxylic acid |

| C4-Carboxylic Acid | Palladium (0) | C2 (with decarboxylation) | 2-Aryl-3-formyl-1H-indole |

This table outlines hypothetical pathways based on established directing group principles in indole chemistry. acs.orgchim.it

Annulation and Fused Ring System Formation (e.g., C3/C4-fused indoles)

The adjacent arrangement of the formyl and carboxylic acid groups at the C3 and C4 positions provides a unique opportunity for annulation reactions, leading to the construction of fused polycyclic systems. researchgate.net By reacting the molecule with a substrate containing two nucleophilic centers, a new ring can be formed that incorporates the C3 and C4 carbons.

For example, a condensation reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives could lead to the formation of a fused pyridazinone ring. Similarly, reaction with a 1,2-diamine could potentially form a fused 1,4-diazepine ring system. These cyclization reactions build molecular complexity rapidly and provide access to novel heterocyclic scaffolds. Other strategies, such as intramolecular cyclizations after modification of one or both functional groups, or cycloaddition reactions like the [4+3] annulation, can also be envisioned for creating fused seven-membered rings. researchgate.net

Synthesis of Conjugates and Hybrid Molecules (e.g., Indole-Triazole Hybrids, Indole-Thiazolidinone Hybrids)

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units to create a new single molecule with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.gov this compound is a valuable precursor for synthesizing such hybrids, particularly those incorporating triazole or thiazolidinone moieties.

Indole-Triazole Hybrids

The synthesis of indole-triazole hybrids often utilizes the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netorganic-chemistry.org This reaction forms a stable 1,2,3-triazole ring that acts as a linker between the indole core and another molecular fragment.

The general synthetic approach involves a two-step process:

Functionalization of the Indole Nucleus : The indole nitrogen of this compound is first functionalized to introduce either a terminal alkyne or an azide (B81097) group. A common method to introduce the alkyne is through N-alkylation using propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.net This step yields an N-propargylated intermediate.

Cycloaddition Reaction : The resulting N-propargyl-3-formyl-1H-indole-4-carboxylic acid derivative is then reacted with an organic azide in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole hybrid. nih.gov The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. researchgate.netnih.gov

This synthetic strategy allows for the creation of a diverse library of indole-triazole conjugates by varying the substituent on the organic azide partner. nih.gov

Table 1: Representative Reaction Scheme for Indole-Triazole Hybrid Synthesis

| Step | Reactants | Reagents & Conditions | Product |

| 1 | This compound, Propargyl bromide | K₂CO₃, DMF | 3-Formyl-1-prop-2-ynyl-1H-indole-4-carboxylic acid |

| 2 | 3-Formyl-1-prop-2-ynyl-1H-indole-4-carboxylic acid, Organic Azide (R-N₃) | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/Solvent mixture | 4-Carboxy-3-formyl-1-(1-(R)-1H-1,2,3-triazol-4-ylmethyl)-1H-indole |

Indole-Thiazolidinone Hybrids

The synthesis of indole-thiazolidinone hybrids typically proceeds via a Knoevenagel condensation reaction. nih.govdmed.org.ua This reaction involves the condensation of the aldehyde group at the C3-position of the indole with an active methylene group present in a thiazolidinone ring, such as 2-thioxo-4-thiazolidinone (rhodanine) or its derivatives. dmed.org.uaznaturforsch.com

The reaction is generally carried out by refluxing equimolar amounts of the 3-formyl-indole derivative and the thiazolidinone compound in a suitable solvent, often glacial acetic acid, with a catalytic amount of a base like anhydrous sodium acetate. dmed.org.uascirp.org This condensation creates an exocyclic double bond that links the two heterocyclic systems, forming a 5-indolylmethylene-thiazolidinone structure.

The carboxylic acid group at the C4-position of the indole ring can be retained or esterified prior to the condensation, allowing for further derivatization. This method provides a straightforward route to a wide range of indole-thiazolidinone hybrids by varying the substituents on either the indole or the thiazolidinone precursors. nih.govmdpi.com

Table 2: Representative Reaction Scheme for Indole-Thiazolidinone Hybrid Synthesis

| Reaction Type | Reactants | Reagents & Conditions | Product Class |

| Knoevenagel Condensation | This compound, 2-Thioxo-4-thiazolidinone (Rhodanine) | Anhydrous Sodium Acetate, Glacial Acetic Acid, Reflux | 4-Carboxy-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole |

| Knoevenagel Condensation | This compound, Thiazolidine-2,4-dione | Piperidine, Ethanol, Reflux | 4-Carboxy-3-((2,4-dioxothiazolidin-5-ylidene)methyl)-1H-indole |

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthesis of 3-Formyl-1H-indole-4-carboxylic Acid Derivatives

The synthesis of derivatives from this compound often involves well-established reaction mechanisms, which can be elucidated through kinetic studies, intermediate trapping, and computational modeling. Two prevalent reaction types include electrophilic substitution for the introduction of the formyl group and subsequent condensation reactions at this group to build more complex molecules.

Vilsmeier-Haack Formylation: The introduction of the formyl group at the C3 position of the indole (B1671886) nucleus is commonly achieved via the Vilsmeier-Haack reaction. ekb.eg This reaction is noted for being an efficient, mild, and high-yield method for the formylation of electron-rich aromatic and heteroaromatic compounds. ekb.egijpcbs.com The mechanism proceeds through several distinct steps:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. youtube.comorganic-chemistry.org

Electrophilic Attack: The indole ring, being an electron-rich heterocycle, acts as a nucleophile. The C3 position is the most electron-dense and sterically accessible site, leading to a regioselective attack on the electrophilic carbon of the Vilsmeier reagent. youtube.comyoutube.com This step forms a cationic intermediate.

Aromatization and Hydrolysis: The intermediate undergoes deprotonation to restore the aromaticity of the indole ring, forming an iminium salt. Subsequent aqueous workup hydrolyzes this iminium salt to yield the final 3-formylindole derivative. youtube.comyoutube.com

Condensation Reactions: The aldehyde functional group at the C3 position is a versatile handle for synthesizing a wide array of derivatives through condensation reactions. libretexts.org A common example is the reaction with active methylene (B1212753) compounds, such as 2-thiohydantoin (B1682308) derivatives. The general mechanism involves:

Nucleophilic Addition: The active methylene compound, often deprotonated by a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3-formyl group. This results in the formation of a tetrahedral intermediate.

Dehydration: The intermediate subsequently eliminates a molecule of water (dehydration) to form a new carbon-carbon double bond, leading to the final condensed product. This step is often facilitated by acidic or basic conditions. researchgate.net

These condensation reactions are crucial for creating derivatives like aplysinopsin and β-carboline thiohydantoin analogues, where the indole-3-carboxaldehyde (B46971) moiety is linked to other heterocyclic systems. researchgate.netnih.gov

Computational Studies on Reactivity and Selectivity (e.g., DFT applications)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the electronic structure, reactivity, and selectivity of indole derivatives. rsc.orgresearchgate.netniscpr.res.in These theoretical studies provide insights that are complementary to experimental findings and can guide synthetic efforts.

Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule is often governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). DFT calculations can determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net For indole systems, the HOMO is typically localized over the pyrrole (B145914) ring, confirming its nucleophilic character and high reactivity towards electrophiles at the C3 position. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a smaller gap generally implies higher reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net These maps are invaluable for predicting reaction sites. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. For this compound, MEP analysis would show a high negative potential around the pyrrole ring (especially C3 before formylation) and a positive potential around the aldehyde proton and the carboxylic acid proton.

Calculation of Reactivity Descriptors and Stability: DFT can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, which help in quantifying the reactivity of the molecule. researchgate.net Furthermore, theoretical calculations can determine the heat of formation (HOF) for different isomers or conformers, providing a measure of their relative stability. niscpr.res.innih.gov For instance, DFT studies on substituted indoles have been used to calculate HOFs and predict their relative stabilities. niscpr.res.in Such calculations can explain why certain reaction pathways are favored over others by comparing the energies of intermediates and transition states. nih.gov

| Parameter | Significance | Typical Application for Indole Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. niscpr.res.in | Predicting the susceptibility of the indole ring to electrophilic substitution. |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites. researchgate.net | Visualizing the electron-rich nature of the C3 position and the electrophilic nature of the C=O group. |

| Heat of Formation (HOF) | Determines the relative stability of isomers and conformers. niscpr.res.innih.gov | Comparing the stability of different substituted derivatives to guide synthesis. |

| Spin Density Distribution | Predicts reactivity in radical reactions. rsc.org | Explaining outcomes of oxidation and radical coupling reactions. rsc.org |

Spectroscopic Characterization Techniques Applied in Structural Determination of Derivatives

The unambiguous structural determination of this compound derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Provides information about the chemical environment of protons. For a typical derivative like methyl 3-formyl-1H-indole-4-carboxylate, the spectrum would show a characteristic downfield singlet for the aldehyde proton (CHO), signals in the aromatic region for the protons on the indole ring, and a singlet for the methyl ester (OCH₃) protons. nih.gov

¹³C NMR: Reveals the number and type of carbon atoms. The spectrum would display distinct signals for the carbonyl carbons of the aldehyde and ester groups (typically in the 160-190 ppm range), as well as signals for the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbon of the methyl ester. rsc.org Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups. tetratek.com.tr

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would exhibit characteristic stretching vibrations:

A strong C=O absorption for the aldehyde group.

A strong C=O absorption for the carboxylic acid or ester group. pressbooks.pub Conjugation with the indole ring can shift this frequency. libretexts.org

A broad O-H stretch for the carboxylic acid (if present).

An N-H stretch associated with the indole ring.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acid derivatives include the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.org

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural evidence. It determines the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov This technique was used to analyze the crystal structure of the related compound 3-carboxymethyl-1H-indole-4-carboxylic acid, revealing details about the planarity of the ring system and the orientation of the substituent groups. nih.gov

| Technique | Observed Data / Characteristic Features | Reference |

|---|---|---|

| ¹H NMR | Signals corresponding to aldehyde, indole ring, and methyl ester protons. | nih.gov |

| ¹³C NMR | Resonances for carbonyl carbons (~160-190 ppm), aromatic carbons, and methyl ester carbon. | rsc.org |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z = 203. Fragments observed at m/z = 188, 143. | nih.gov |

| IR Spectroscopy | Characteristic C=O and N-H stretching frequencies. | pressbooks.publibretexts.org |

Biological and Biomedical Applications of 3 Formyl 1h Indole 4 Carboxylic Acid Derivatives

Role as Synthetic Intermediates for Bioactive Compounds

3-Formyl-1H-indole-4-carboxylic acid is a valuable intermediate in the synthesis of more complex, biologically active compounds. Its structure, featuring both a reactive aldehyde (formyl) group at the C3 position and a carboxylic acid at the C4 position, allows for diverse chemical modifications. The indole (B1671886) nucleus itself is a "privileged" structure in medicinal chemistry, frequently found in both natural products and synthetic drugs.

The formyl group can readily participate in reactions such as condensations, reductive aminations, and oxidations to introduce a wide array of substituents. For instance, Vilsmeier-Haack formylation is a common method to introduce the C3-aldehyde onto an indole ring, which can then be further manipulated. scirp.org Similarly, the carboxylic acid group can be converted into esters, amides, or other functional groups, enabling the exploration of structure-activity relationships. This dual functionality makes the parent compound a versatile starting material for creating libraries of compounds for drug discovery. For example, it serves as an intermediate in the synthesis of 4-cyanoindole. biosynth.com The synthesis of various bioactive indole derivatives often begins with a functionalized indole core, which is then elaborated through multi-step sequences. openmedicinalchemistryjournal.com

Antimicrobial Activity Studies

Indole derivatives are a well-established class of compounds with significant antimicrobial properties. nanobioletters.com The core indole structure is found in many natural and synthetic agents that exhibit activity against a broad spectrum of pathogens. Research into derivatives of this compound has explored their potential to combat bacterial and fungal infections.

Scientists have synthesized and screened various indole derivatives against multiple microbial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal species like Candida albicans and Aspergillus niger. nanobioletters.comjddtonline.info The mode of action often involves the ability of these compounds to interact with bacterial membranes or inhibit essential enzymes. nih.gov For instance, studies on indole-linked 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated good antimicrobial activity. turkjps.org The functionalization at the formyl and carboxylic acid positions of the this compound scaffold allows for the fine-tuning of these antimicrobial properties, aiming to enhance potency and reduce toxicity.

Table 1: Examples of Microbial Strains Tested Against Indole Derivatives

| Category | Organism |

|---|---|

| Gram-positive Bacteria | Staphylococcus aureus jddtonline.info |

| Staphylococcus pyogenes jddtonline.info | |

| Bacillus subtilis nanobioletters.com | |

| Gram-negative Bacteria | Pseudomonas aeruginosa jddtonline.info |

| Escherichia coli nanobioletters.comjddtonline.info | |

| Fungi | Candida albicans nanobioletters.comjddtonline.info |

| Aspergillus niger nanobioletters.comjddtonline.info |

Anticancer Activity and Cytotoxicity Investigations

The indole scaffold is a cornerstone in the development of anticancer agents, present in numerous FDA-approved drugs. nih.gov Derivatives of this compound have been investigated for their potential as novel cancer therapeutics. These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like tyrosine kinases and topoisomerases. nih.govnih.gov

For example, studies on 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acid derivatives have identified compounds with significant antimitotic activity at micromolar concentrations. researchgate.net One such derivative, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, was found to be highly cytotoxic towards a panel of human tumor cell lines, including those from breast, colon, and lung cancers. researchgate.net This compound was shown to trigger DNA damage and induce apoptosis. researchgate.net The design of these molecules often involves modifying the substituents on the indole ring to optimize their interaction with biological targets.

Table 2: Cancer Cell Lines Used in Cytotoxicity Studies of Indole Derivatives

| Cancer Type | Cell Line | Reference |

|---|---|---|

| Breast Cancer | MCF-7 | researchgate.net |

| Colon Cancer | HCT116 | researchgate.net |

| Hepatoma | HepG2 | nih.govresearchgate.net |

| Cervical Cancer | HeLa | researchgate.net |

| Lung Cancer | A549 | researchgate.net |

| Leukemia | THP-1 | researchgate.net |

| Liver Cancer | Bel-7402, SMMC-7721 | nih.gov |

Anti-Inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have long been recognized for their anti-inflammatory potential. amazonaws.com Research has extended to derivatives of this compound to discover new agents that can modulate inflammatory pathways.

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are crucial for the production of pro-inflammatory prostaglandins. amazonaws.comchemrxiv.org Studies have shown that specific indole derivatives can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cellular models of inflammation. chemrxiv.org By modifying the structure of the parent compound, researchers aim to develop more selective and potent anti-inflammatory agents with fewer side effects than traditional NSAIDs. ontosight.ai

Receptor Antagonism and Agonism Studies (e.g., CysLT1 Selective Antagonists)

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that play a key role in allergic diseases like asthma by acting on CysLT receptors. nih.gov The development of CysLT1 receptor antagonists, such as the marketed drug montelukast, has been a successful strategy for treating these conditions. nih.gov The indole scaffold has emerged as a promising framework for designing new CysLT1 antagonists.

Although not directly derived from this compound in the cited study, research on 3-substituted 1H-indole-2-carboxylic acid derivatives highlights the potential of this chemical class. nih.govnih.gov A high-throughput screening campaign identified an indole derivative with micromolar CysLT1 antagonist activity. nih.gov Subsequent optimization led to the discovery of a highly potent and selective CysLT1 antagonist with an IC50 value in the nanomolar range. nih.govnih.gov These findings underscore the suitability of the indole-carboxylic acid core for interacting with the CysLT1 receptor, suggesting that derivatives of the 4-carboxylic acid isomer could also yield potent antagonists.

Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. For derivatives of this compound, SAR studies are essential for optimizing their therapeutic properties. These studies involve systematically modifying different parts of the molecule—such as the substituents on the indole ring, the groups derived from the formyl function, and the modifications at the carboxylic acid—and evaluating the impact on a specific biological activity.

For instance, in the development of CysLT1 antagonists, it was found that both a lipophilic region and an acidic moiety (like carboxylic acid) were common features of active compounds. nih.gov Similarly, SAR studies on indole-based HIV-1 fusion inhibitors revealed that the linkage points between indole rings significantly affected antiviral activity. nih.gov In the context of CB1 receptor allosteric modulators, SAR on 1H-indole-2-carboxamides showed that potency was enhanced by specific substitutions, such as a chloro group at the C5 position and short alkyl groups at the C3 position. nih.gov This systematic approach allows chemists to build a comprehensive understanding of the pharmacophore and design more potent and selective molecules.

Design and Synthesis of Compound Libraries for Medicinal Chemistry

The creation of compound libraries is a powerful strategy in modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify new therapeutic leads. The this compound scaffold is an excellent starting point for combinatorial synthesis due to its two distinct and reactive functional groups. electronicsandbooks.com

A common strategy involves immobilizing the core scaffold on a solid support and then reacting it with a diverse set of building blocks. electronicsandbooks.com The formyl group can be converted into an array of functionalities through reactions with amines, hydrazines, or stabilized ylides. Simultaneously, the carboxylic acid can be coupled with a library of alcohols or amines to generate a large number of ester or amide derivatives. This approach facilitates the rapid generation of a multitude of structurally diverse indole derivatives, which can then be screened for various biological activities, accelerating the discovery of new drug candidates. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of 3-formyl-1H-indole-4-carboxylic acid?

- Methodology : Derivatives are synthesized via condensation reactions with heterocyclic amines or thiol-containing reagents under reflux conditions. For example:

- Thiazole derivatives : React this compound with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst (1.1:1 molar ratio, reflux for 3–5 h) .

- Thioxothiazolidin derivatives : Use 2-thioxo-thiazolidin-4-one in acetic acid, followed by recrystallization from the same solvent to isolate products .

- Key Considerations : Monitor reaction progress via TLC, and optimize yields by adjusting stoichiometry or reaction time.

Q. How is the molecular structure of this compound determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a methanol solution over 5 days .

- Data Analysis : Use SHELX software (e.g., SHELXL) for refinement. Key parameters include:

- Dihedral angles : The carboxyl group on the six-membered ring deviates by 13.13° from the indole plane, while the methylene-linked carboxylic acid group is nearly perpendicular (78.85°) .

- Hydrogen bonding : O–H⋯O and N–H⋯O interactions stabilize (110) crystal planes .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

- Methodology :

Validate experimental data : Ensure high-resolution data (e.g., R factor < 0.05) and refine using SHELXL with riding H-atom models .

Computational alignment : Compare experimental dihedral angles with DFT-optimized geometries to identify steric or electronic mismatches.

Check for twinning : Use SHELXD or PLATON to detect crystal twinning, which may distort apparent bond lengths .

Q. What strategies optimize reaction yields in synthesizing thiazole-containing derivatives?

- Methodology :

- Catalyst screening : Replace sodium acetate with pyridine or DMAP to enhance nucleophilicity in condensation reactions .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of reactants.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields .

- Data-Driven Example :

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Aminothiazol-4(5H)-one | Acetic acid | 3–5 | 65–75 |

| 2-Thioxo-thiazolidin-4-one | Acetic acid | 2.5–3 | 70–80 |

Q. How do hydrogen bonding patterns influence the stability of this compound crystals?

- Analysis : The compound forms O–H⋯O (carboxylic acid to carbonyl) and N–H⋯O (indole NH to carboxyl) interactions. These create 2D sheets along the (110) plane .

- Implications : Stability under ambient conditions is enhanced by these interactions, but hygroscopicity may arise if weaker H-bonds dominate.

Methodological Best Practices

Q. What purification techniques are recommended for isolating this compound derivatives?

- Recrystallization : Use acetic acid or methanol for high-purity crystals .

- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for polar derivatives.

Q. How should researchers validate the purity of synthesized compounds?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm.

- 1H/13C NMR : Confirm absence of unreacted aldehyde (δ ~9.8 ppm) or byproducts.

- Melting Point : Compare with literature values (e.g., recrystallized derivatives typically melt sharply within 2°C ranges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。